molecular formula C20H21N3O4S2 B2545296 2-(4-(ethylsulfonyl)phenyl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1170205-65-8

2-(4-(ethylsulfonyl)phenyl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2545296
CAS No.: 1170205-65-8
M. Wt: 431.53
InChI Key: VXERGBMVUJAXOE-UHFFFAOYSA-N
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Description

2-(4-(ethylsulfonyl)phenyl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.53. The purity is usually 95%.
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Biological Activity

2-(4-(ethylsulfonyl)phenyl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and any relevant case studies or research findings.

Chemical Structure

The compound features a complex structure that includes an oxadiazole ring, which is often associated with various biological activities. The presence of sulfonyl and methylthio groups may also influence its pharmacological profile.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing oxadiazole rings have shown significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related compounds demonstrated that those with a methylthio substitution exhibited enhanced activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were reported in the range of 6.25 to 12.5 µg/mL for some derivatives, suggesting that the presence of specific functional groups can enhance antimicrobial potency .

CompoundTarget PathogenMIC (µg/mL)
Compound AE. coli6.25
Compound BStaphylococcus aureus12.5
This compoundTBD

Anticancer Activity

Research has highlighted the anticancer potential of oxadiazole derivatives. In vitro studies on human cancer cell lines have shown that certain compounds can induce apoptosis and inhibit cell growth. For instance, a related compound demonstrated an IC50 value of 18.76 µM against HCT116 colon cancer cells, indicating moderate potency compared to established chemotherapeutics like doxorubicin .

The proposed mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Induction of Oxidative Stress : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to cell death.

Case Studies

  • Antimicrobial Efficacy Study : A series of derivatives were tested against Klebsiella pneumoniae and Pseudomonas aeruginosa, with some exhibiting MIC values as low as 6.25 µg/mL. The study concluded that structural modifications could significantly enhance activity against resistant strains .
  • Anticancer Evaluation : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value indicating potential for further development as an anticancer agent. Molecular docking studies suggested interactions with key proteins involved in cell cycle regulation .

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-3-29(25,26)17-10-6-14(7-11-17)12-18(24)21-20-23-22-19(27-20)13-15-4-8-16(28-2)9-5-15/h4-11H,3,12-13H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXERGBMVUJAXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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